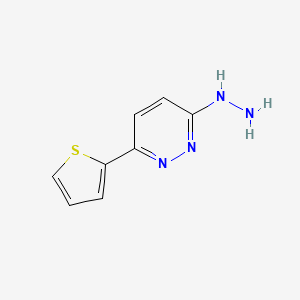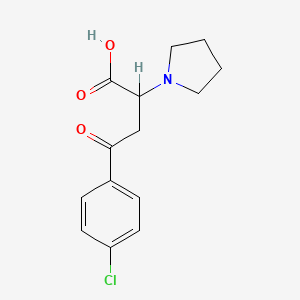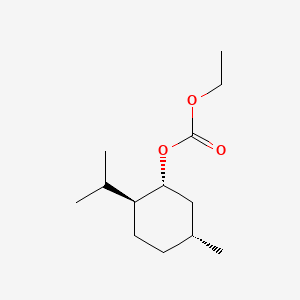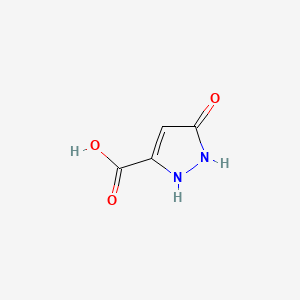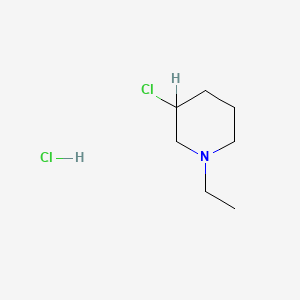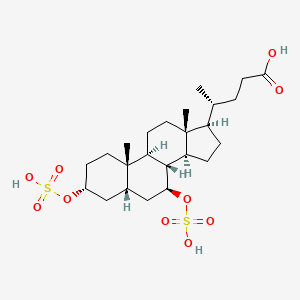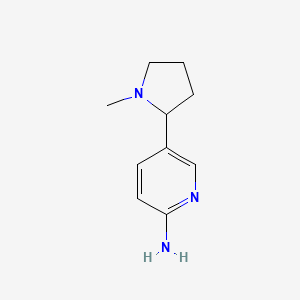
5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is a molecule that is structurally related to various heterocyclic compounds synthesized for different applications, including ligands for coordination chemistry and precursors for pharmaceuticals. Although the specific compound is not directly mentioned in the provided papers, the structural motifs of pyridine and pyrrolidine rings are common throughout the research, indicating the relevance of these heterocyclic systems in current chemical research.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic building blocks like itaconic acid, as seen in the preparation of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides . Another example includes the synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins . These methods highlight the versatility of pyridine and pyrrolidine derivatives in synthetic chemistry, which could be applied to the synthesis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine.
Molecular Structure Analysis
The molecular structures of compounds similar to 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine are often characterized by X-ray crystallography, as seen with 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine . These analyses reveal the presence of hydrogen bonding and π-π stacking interactions, which are important for the stability and self-assembly of these molecules. Such interactions are likely to be present in the molecular structure of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine as well.
Chemical Reactions Analysis
The chemical reactivity of pyridine and pyrrolidine derivatives can be complex, as these compounds can participate in various reactions. For instance, the pyridine moiety can act as a ligand in coordination chemistry, forming complexes with metals like ZnCl2 . Additionally, pyrrolidine derivatives can undergo nucleophilic substitution reactions, as demonstrated in the synthesis of methyl 4-aminopyrrole-2-carboxylates . These reactions are indicative of the potential reactivity of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine in forming new compounds or participating in catalytic cycles.
Physical and Chemical Properties Analysis
The physical properties of compounds containing pyridine and pyrrolidine units can vary widely. For example, the compound 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine exhibits supercooling behavior and a phase transition from a single crystal to a birefringent fluid at high temperatures . The fluorescent properties of these compounds can also change upon solid-state aggregation, as seen with the ligand and its ZnCl2 complex . These findings suggest that 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine may also display unique physical and chemical properties that could be exploited in various applications.
Propiedades
IUPAC Name |
5-(1-methylpyrrolidin-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARGKMUKCFJLSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945471 |
Source


|
| Record name | 5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |
CAS RN |
22790-82-5 |
Source


|
| Record name | 2-Pyridinamine, 5-(1-methyl-2-pyrrolidinyl)-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022790825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

